Ethyl 4-aminoquinazoline-7-carboxylate
Description
Ethyl 4-aminoquinazoline-7-carboxylate is a quinazoline derivative characterized by an amino group (-NH₂) at the 4-position and an ethyl ester (-COOEt) at the 7-position of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The substitution pattern significantly influences their physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 4-aminoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)7-3-4-8-9(5-7)13-6-14-10(8)12/h3-6H,2H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZLOFXQPXYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=NC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminoquinazoline-7-carboxylate typically involves the reaction of 4-chloroquinazoline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-aminoquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-aminoquinazoline-7-carboxylate serves as a crucial building block in the synthesis of various biologically active compounds. Its structure allows it to function as a precursor for developing new therapeutic agents, especially those targeting cancer and inflammation. The compound's derivatives have been extensively studied for their potential to inhibit specific enzymes and receptors involved in disease processes.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that derivatives of this compound exhibit moderate to potent antiproliferative effects against various cancer cell lines, such as:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5b | MCF-7 | 20.71 | EGFR inhibition, ROS generation |
| 5a-5t | HCT116, HepG2, PC-3 | Variable | Cell cycle arrest |
For instance, a study demonstrated that compounds derived from this compound significantly inhibited the epidermal growth factor receptor (EGFR) pathway, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Quinazoline derivatives are known to target various kinases involved in cancer progression and other diseases.
Kinase Inhibitors
This compound derivatives have been identified as potent inhibitors of several kinases, including:
| Kinase | Target Disease | Inhibitory Activity |
|---|---|---|
| EGFR | Lung and breast cancer | High |
| BACE-1 | Alzheimer’s disease | Moderate |
| Aurora Kinase | Various cancers | High |
Research has shown that these compounds can effectively inhibit kinase activity, thereby blocking signaling pathways that contribute to tumor growth .
Synthesis and Biological Evaluation
A series of studies synthesized new quinazoline derivatives based on this compound and evaluated their biological activities. For example:
- A study synthesized triazole-substituted quinazolines and assessed their anticancer efficacy against multiple cell lines, reporting significant antiproliferative effects .
- Another investigation focused on the synthesis of quinazoline derivatives with modifications at the amino group, leading to enhanced activity against specific cancer types .
Mechanism of Action
The mechanism of action of ethyl 4-aminoquinazoline-7-carboxylate primarily involves the inhibition of EGFR tyrosine kinase. The compound binds to the ATP-binding site of the enzyme, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares Ethyl 4-aminoquinazoline-7-carboxylate with its closest structural analogs derived from the evidence:
Key Observations:
- Substituent Effects: The 4-amino group in the target compound likely enhances hydrogen-bonding capacity compared to the 4-chloro group in its analog, which is electron-withdrawing and lipophilic . The 7-fluoro substituent in Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate increases molecular weight and XLogP3, suggesting greater membrane permeability .
- Molecular Weight Trends: The amino-substituted target has the lowest molecular weight (~217.2 g/mol) among the analogs, attributed to the replacement of heavier halogens (Cl, F) with -NH₂.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-aminoquinazoline-7-carboxylate, and how do reaction conditions influence yield?
- Answer: this compound is typically synthesized via cyclization of 2-aminobenzamide precursors. Traditional methods involve high temperatures and transition metal catalysts, but recent advancements employ electrochemical oxidative cyclization using aluminum/carbon electrodes and acetic acid electrolytes, achieving yields >80% under mild conditions . Key factors include solvent polarity, temperature (room temp vs. reflux), and catalyst loading. For example, electrochemical methods avoid side reactions common in thermal approaches, improving regioselectivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl ester and amino groups) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (SHELXL) : Resolves absolute configuration and crystal packing using single-crystal data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in regioselectivity during the synthesis of this compound derivatives?
- Answer: Regioselectivity in ethylation or substitution reactions is influenced by steric/electronic factors. For example, in fluoroquinolone derivatives, varying reaction solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Et₃N) can shift product ratios. Mechanistic studies (e.g., DFT calculations) help identify transition states favoring specific pathways. Experimental validation via kinetic profiling (time-resolved NMR) and isolation of intermediates is recommended .
Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reactions?
- Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screens interactions with biological targets (e.g., bacterial topoisomerases) to optimize derivative designs .
- MD Simulations : Assesses solvent effects and conformational stability during synthesis .
Q. How should researchers address unexpected by-products during the synthesis of this compound?
- Answer:
- Chromatographic Separation : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate by-products .
- Mechanistic Analysis : Probe reaction pathways via isotopic labeling (e.g., ²H/¹³C) or trapping experiments to identify intermediates .
- Structural Elucidation : Combine MS/NMR with X-ray data to assign by-product structures (e.g., decarboxylated or dimerized species) .
Application-Oriented Questions
Q. What are the potential biomedical applications of this compound derivatives, and how can their efficacy be optimized?
- Answer: Derivatives show promise as:
- Antibiotics : Fluoroquinolone analogs (e.g., N-triazolo methyl derivatives) inhibit bacterial DNA gyrase .
- Antitumor Agents : Quinoxaline-peptide hybrids disrupt cancer cell proliferation .
- Optimization Strategies : Introduce electron-withdrawing groups (e.g., -F, -Cl) at C6/C7 to enhance target binding .
Data Analysis & Validation
Q. When encountering conflicting spectral data for this compound, what steps ensure accurate structural assignments?
- Answer:
- Cross-Validation : Compare NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Replicate Synthesis : Eliminate batch-specific impurities by repeating reactions under controlled conditions .
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
